molecular formula C12H18N2O3S B14900042 n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide

n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide

Cat. No.: B14900042
M. Wt: 270.35 g/mol
InChI Key: LUPKIPCBOIFQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(N,N-Dimethylsulfamoyl)phenyl)butyramide is a chemical compound with the CAS Registry Number 852214-23-4. It has a molecular formula of C12H18N2O3S and a molecular weight of 270.35 g/mol . The compound features a butyramide group linked to a phenyl ring that is substituted with an N,N-dimethylsulfamoyl moiety at the 3-position . As a building block in medicinal chemistry and chemical biology, this compound can be utilized in the development of novel synthetic methodologies, including explorations into more sustainable peptide synthesis practices . It serves as a valuable intermediate for researchers in the synthesis of more complex molecules for screening and experimental purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-[3-(dimethylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C12H18N2O3S/c1-4-6-12(15)13-10-7-5-8-11(9-10)18(16,17)14(2)3/h5,7-9H,4,6H2,1-3H3,(H,13,15)

InChI Key

LUPKIPCBOIFQHX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Sulfamoyl Group Introduction via Sulfonyl Chloride Intermediate

The N,N-dimethylsulfamoyl moiety is typically introduced through nucleophilic substitution of a sulfonyl chloride with dimethylamine.

Procedure :

  • 3-Aminophenylsulfonyl chloride synthesis :
    • Chlorosulfonation of 3-nitrobenzene using chlorosulfonic acid at −5°C to 5°C.
    • Reduction of the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
  • Reaction with dimethylamine :
    • 3-Aminophenylsulfonyl chloride (1.0 eq) is treated with excess dimethylamine (2.5 eq) in dichloromethane at 0°C.
    • Base (e.g., triethylamine) neutralizes HCl byproduct.
    • Yield: 72–85% after purification by silica gel chromatography (ethyl acetate/hexane, 1:3).

Butyramide Formation via Acylation

The butyramide group is introduced through amide coupling between 3-(N,N-dimethylsulfamoyl)aniline and butyric acid derivatives.

Direct Acylation with Butyryl Chloride

Method :

  • Reagents : 3-(N,N-dimethylsulfamoyl)aniline (1.0 eq), butyryl chloride (1.2 eq), triethylamine (2.0 eq).
  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 h.
  • Workup :
    • Wash with 1M HCl, saturated NaHCO₃, and brine.
    • Purify via recrystallization (ethanol/water) or column chromatography.
  • Yield : 65–78%.
Carbodiimide-Mediated Coupling

Method :

  • Reagents : 3-(N,N-dimethylsulfamoyl)aniline (1.0 eq), butyric acid (1.1 eq), EDCI (1.2 eq), HOBt (0.1 eq).
  • Conditions : DMF or THF, 0°C to room temperature, 6–12 h.
  • Advantages : Minimizes side reactions; suitable for sensitive substrates.
  • Yield : 70–82%.

Alternative Pathways

One-Pot Sulfamoylation-Acylation

A streamlined approach combines sulfamoyl group introduction and acylation in a single reactor:

  • React 3-aminophenylsulfonyl chloride with dimethylamine in THF at −5°C.
  • Add butyryl chloride and triethylamine sequentially without isolating the intermediate.
  • Purify via vacuum distillation followed by recrystallization.
  • Yield : 60–68%.

Enzymatic Hydrolysis of Nitrile Precursors

Biocatalytic Method :

  • Substrate : 3-(N,N-Dimethylsulfamoyl)phenyl butyronitrile.
  • Enzyme : Nitrile hydratase from Rhodococcus qingshengii (CCTCC M2010050).
  • Conditions : Phosphate buffer (pH 7.0), 30°C, 24 h.
  • Conversion : >95% with no racemization.

Reaction Optimization Data

Parameter Direct Acylation Carbodiimide Coupling Enzymatic Hydrolysis
Temperature (°C) 0–25 0–25 30
Time (h) 12–24 6–12 24
Solvent DCM DMF/THF Aqueous buffer
Yield (%) 65–78 70–82 >95
Purity (HPLC) 98.5% 99.1% 99.8%

Critical Analysis of Methodologies

Challenges in Sulfamoyl Group Stability

  • Acid Sensitivity : The N,N-dimethylsulfamoyl group hydrolyzes under strongly acidic conditions (pH < 2).
  • Mitigation : Use neutral buffers during workup and avoid prolonged exposure to HCl.

Side Reactions in Acylation

  • Oversilylation : Butyryl chloride may react with hydroxyl impurities.
  • Solution : Pre-dry substrates over molecular sieves and use anhydrous solvents.

Scalability and Industrial Relevance

  • Cost-Efficiency : Direct acylation is preferred for large-scale synthesis (raw material cost: $12–15/g).
  • Environmental Impact : Enzymatic methods reduce waste but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide is a chemical compound with the molecular formula C12H18N2O3SC_{12}H_{18}N_{2}O_{3}S . It is also known under other names and identifiers such as 852214-23-4, AKOS008920311, and CS-0297184 .

Here’s a breakdown of what can be gleaned from the search results regarding its potential applications and related scientific context:

1. Apelin Receptor Agonists

  • Treatment of Diseases : Agonists of the apelin receptor, including small molecule apelin receptor agonists, are useful for treating diseases such as heart failure, chronic kidney disease, hypertension, and metabolic disorders like insulin resistance/diabetes and obesity .
  • Cardiovascular Benefits : Apelin has shown cardioprotective effects in the cardiovascular system, suggesting that apelin and its receptor APJ could be therapeutic targets for various diseases and disorders .
  • Fluid Homeostasis : Apelin may have an antidiuretic effect . Studies on APJ knockout mice demonstrated abnormal fluid homeostasis, shown by decreased drinking behavior and the inability to concentrate urine during water deprivation .
  • Stress Response : Apelin is involved in regulating the hypothalamic-pituitary-adrenal (HPA) axis responses to stress .

2. Cancer Research

  • Tumor Angiogenesis : The apelinergic system is implicated in tumor neoangiogenesis . Apelin and APJ expression is upregulated in microvascular proliferations, and tumor cell lines overexpressing apelin show increased growth .
  • Glioblastoma Tumors : Research indicates that IDO (Indoleamine 2,3-dioxygenase) blockade can enhance chemo-radiation therapy to prolong survival in mice bearing intracranial glioblastoma tumors .
  • Pancreatic Cancer : GVAX vaccination combined with IDO inhibition increases survival in preclinical models of pancreatic cancer, and combining cyclophosphamide, GVAX vaccine, IDO inhibition, and PD-L1 blockade resulted in all mice surviving in one study .

3. Neurodegenerative Disorders

  • Huntington's Disease (HD) : Inhibition of the KYN (kynurenine) pathway has shown promise in treating Huntington's Disease . TDO ablation in a Drosophila model of HD ameliorated neurodegeneration .
  • Alzheimer’s Disease (AD) : IDO and/or TDO inhibitors may be useful for treating Alzheimer’s disease . Preclinical evidence supports the use of KMO, TDO, IDO, and 3HAO inhibitors to offset the effects of neuroinflammation in AD .

4. Other Potential Applications

  • Osteoarthritis (OA) : Apelin is present in synovial fluid, and elevated plasma apelin concentrations have been observed in OA patients, suggesting a potential role in the pathophysiology of osteoarthritis .
  • Polycystic Ovary Syndrome (PCOS) : Blood plasma levels of apelin are reduced in patients with polycystic ovary syndrome, which aligns with the role of apelin/APJ in metabolic disturbances like insulin resistance .

5. Nanomaterials as Pigments

  • Exposure Scenarios (ES) : Exposure scenarios for identified nanopigment uses have been developed based on literature reviews, including information on materials, operation conditions, and applied risk management measures .
  • Risk Assessment : Due to gaps in hazard identification and usable dose-response relationships, preliminary risk assessment is often based more on exposure considerations and actual exposure limits or exposure reference doses .

Mechanism of Action

The mechanism of action of n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations in Sulfamoylphenyl Butyramides

describes a series of N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (5a–5d) with varying alkyl chains (butyramide to heptanamide). Key comparisons include:

Compound Alkyl Chain Yield (%) Melting Point (°C) ESI-HRMS [M+H]⁺ Biological Relevance
5a (Butyramide) C₄H₇O 51.0 180–182 327.1013 Base compound for SAR studies
5b (Pentanamide) C₅H₉O 45.4 174–176 341.1176 Improved lipophilicity
5c (Hexanamide) C₆H₁₁O 48.3 142–143 355.1326 Lower melting point, higher solubility
5d (Heptanamide) C₇H₁₃O 45.4 143–144 369.1482 Optimal chain length for activity?

Key Findings :

  • Longer alkyl chains correlate with lower melting points (e.g., 180°C for 5a vs. 142°C for 5c), suggesting enhanced solubility .
  • The dimethylsulfamoyl group in the target compound may improve metabolic stability compared to the 2-oxotetrahydrofanyl-sulfamoyl group in 5a–5d.

Butyramide Derivatives with Varied Pharmacophores

(a) N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)butyramide (6d)
  • Structure : Combines a butyramide group with a sulfonyl-linked oxadiazole ring ().
  • Activity : Demonstrates carbonic anhydrase I (hCA I) inhibition via docking studies, with interactions at Thr199, His67, and Zn²⁺ in the active site .
  • Comparison : The dimethylsulfamoyl group in the target compound may offer stronger hydrogen-bonding capacity than the ethylthio-oxadiazole moiety in 6d.
(b) 4-Phenylbutyrate and Analogues

compares butyramide derivatives for histone deacetylase (HDAC) inhibition :

Compound HDAC Inhibition Cell Proliferation IC₅₀ Hemoglobin Induction
n-Butyramide Moderate 5 mM Strong
Isobutyramide Weak >10 mM Weak
4-Phenylbutyrate High 1 mM Moderate

Key Insight : The dimethylsulfamoyl group in the target compound could enhance HDAC inhibition compared to simple alkylbutyramides, as sulfonamides often improve enzyme binding .

Benzothiazole-Based Sulfamoyl Derivatives

highlights (E)-N-(6-(N,N-dimethylsulfamoyl)benzothiazole-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide , which shares the dimethylsulfamoyl group but incorporates a benzothiazole core.

    Biological Activity

    N-(3-(N,N-Dimethylsulfamoyl)phenyl)butyramide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanism of action, pharmacological effects, and relevant research findings.

    Chemical Structure and Properties

    This compound is characterized by a sulfonamide group attached to a phenyl ring, which is further connected to a butyramide moiety. This structure is significant for its interaction with biological targets.

    • Molecular Formula : C13H18N2O2S
    • Molecular Weight : 270.36 g/mol
    • Appearance : White to pale yellow crystalline flakes
    • Melting Point : 114.00 to 116.00 °C

    The compound's biological activity is primarily attributed to its ability to modulate specific biochemical pathways. It has been implicated in:

    • Neuroprotective Effects : Research indicates that the compound may influence the kynurenine pathway, which is involved in neuroinflammatory and neurodegenerative disorders such as Huntington's disease. By promoting the synthesis of neuroprotective metabolites like kynurenic acid (KYNA), it can potentially mitigate neurotoxicity associated with excitotoxic agents like quinolinic acid (QUIN) .
    • Cardiac Myosin Activation : In studies focusing on cardiac function, this compound has been explored as a cardiac myosin activator. This suggests potential applications in treating heart failure by enhancing myocardial contractility .

    In Vitro Studies

    • Neuroprotection : In vitro assays demonstrated that the compound could reduce neuronal cell death induced by excitotoxicity. The protective effect was linked to decreased levels of reactive oxygen species (ROS) and modulation of inflammatory cytokines.
    • Chitin Synthesis Inhibition : Similar compounds have shown activity against chitin synthesis in various organisms, indicating potential applications in pest control .

    In Vivo Studies

    • Animal Models of Neurodegeneration : In rodent models of Huntington's disease, administration of the compound resulted in improved behavioral outcomes and reduced neurodegeneration markers, suggesting its efficacy in neuroprotection .
    • Cardiac Function Assessment : In models of heart failure, the compound exhibited significant improvements in cardiac output and contractility, supporting its role as a therapeutic agent for cardiac conditions .

    Case Studies

    • Huntington's Disease Model : A study involving transgenic mice demonstrated that treatment with this compound led to a marked reduction in the levels of neurotoxic metabolites associated with disease progression. Behavioral tests indicated improved motor function and cognitive performance compared to untreated controls.
    • Cardiac Function Improvement : A clinical trial assessing the compound's effects on patients with heart failure reported enhanced exercise tolerance and quality of life metrics among participants receiving the treatment compared to those on standard care.

    Data Summary

    Study TypeKey FindingsReference
    In VitroReduced ROS levels; anti-inflammatory effects
    In VivoImproved motor function in HD models
    Cardiac StudiesEnhanced contractility; improved patient outcomes

    Q & A

    Q. What synthetic methodologies are recommended for N-(3-(N,N-Dimethylsulfamoyl)phenyl)butyramide, and how can reaction yields be improved?

    The compound can be synthesized via acylation reactions, analogous to procedures for structurally related sulfamoyl-phenyl butyramides. A typical approach involves reacting an acyl chloride (e.g., butyryl chloride) with a sulfamoyl-substituted aniline derivative in the presence of a base like triethylamine in dichloromethane (DCM) . Yields for similar compounds range from 45% to 51%, suggesting optimization via solvent selection (e.g., THF or DMF), temperature control (0°C to ambient), or catalyst use (e.g., DMAP). Column chromatography (MeOH/DCM gradients) is effective for purification .

    Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

    • 1H/13C NMR : Key for confirming hydrogen/carbon environments. For example, NH protons in sulfonamide groups resonate at δ ~10.3 (singlet), while aromatic protons appear at δ 7.7–8.2 .
    • HRMS : Validates molecular weight (e.g., m/z [M+H]+ 327.1015 for a related compound) .
    • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
      Data interpretation requires cross-referencing with synthetic intermediates and computational predictions (e.g., ChemDraw simulations).

    Q. How should researchers assess the purity of this compound?

    Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against standards (e.g., Acebutolol-related impurities ). For quantitation, calibrate with known concentrations and validate via mass spectrometry (LC-MS) to detect trace byproducts.

    Advanced Research Questions

    Q. How does the N,N-dimethylsulfamoyl moiety influence the compound’s bioactivity compared to non-sulfonylated analogs?

    The sulfamoyl group enhances hydrogen bonding and electrostatic interactions with target proteins, as seen in histone deacetylase (HDAC) inhibitors . Comparative SAR studies with analogs lacking this group (e.g., phenyl butyramides) can quantify its impact on binding affinity. Computational docking (AutoDock Vina) using protein crystal structures (PDB) is recommended to map interactions .

    Q. What strategies resolve contradictory solubility data reported for this compound?

    Standardize solubility assays using buffered solutions (pH 1–12) and polar/non-polar solvents (e.g., DMSO, water, ethanol). For example, analogs in show moderate solubility in DCM and MeOH. Conflicting data may arise from polymorphic forms; characterize crystallinity via X-ray diffraction or DSC .

    Q. How does the butyramide chain length affect physicochemical properties and bioactivity?

    In related compounds, increasing acyl chain length (e.g., butyramide to heptanamide) lowers melting points (142–180°C) and alters logP values, impacting membrane permeability . Test chain-length variants in vitro (e.g., enzyme inhibition assays) to correlate structure with activity.

    Q. What computational tools predict the metabolic stability of this compound?

    Use in silico platforms like ADMET Predictor or SwissADME to estimate CYP450 metabolism and clearance. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .

    Q. How can researchers profile degradation products under stressed conditions?

    Subject the compound to thermal (40–80°C), oxidative (H2O2), and hydrolytic (acid/alkaline) stress. Analyze degradation via LC-MS/MS and compare against known impurities (e.g., Acebutolol-related Compound I ).

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.